molecular formula C6H4I2O2 B076841 2,5-Diiodobenzene-1,4-diol CAS No. 13064-64-7

2,5-Diiodobenzene-1,4-diol

Cat. No.: B076841
CAS No.: 13064-64-7
M. Wt: 361.9 g/mol
InChI Key: XDLGDTUOWIFMQC-UHFFFAOYSA-N
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Description

2,5-Diiodobenzene-1,4-diol is a useful research compound. Its molecular formula is C6H4I2O2 and its molecular weight is 361.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Diemer, Leroux, and Colobert (2011) describe the synthesis of various derivatives of 1,2-Dibromobenzenes, including 2,3-di-bromo-1,4-diiodobenzene, which are valuable for various organic transformations, particularly those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

  • Zhu Hong-jun (2010) reports the synthesis and crystal structure of 2,5-dibenzoyl-1,4-diiodobenzene, synthesized using 2,5-dibenzoyl-1,4-phenylenediamine, indicating its utility in structural chemistry (Zhu, 2010).

  • Kretz et al. (2007) discuss the synthesis of ditopic Schiff base ligands from 2,5-Diformylbenzene-1,4-diol, a compound useful in the preparation of hydroquinone-based ligands (Kretz, Bats, Lerner, & Wagner, 2007).

  • Hendricks et al. (1933) determined the crystal structures of diiodobenzene isomers, including 1,4-diiodobenzene, through x-ray and electron diffraction, contributing to our understanding of molecular structure (Hendricks, Maxwell, Mosley, & Jefferson, 1933).

  • Tan et al. (2019) synthesized polymers containing aromatic groups connected by alkenylene spacers using 2,5-dialkoxy-1,4-diiodobenzene, showing its role in advanced material synthesis (Tan, Tsuchido, Osakada, Cai, Takahashi, & Takeuchi, 2019).

  • Wariishi, Morishima, and Inagaki (2003) developed a synthesis method for 1,4-dialkoxy-2,5-diiodobenzenes, essential intermediates in the synthesis of materials like soluble phenylenevinylene polymers (Wariishi, Morishima, & Inagaki, 2003).

Safety and Hazards

2,5-Diiodobenzene-1,4-diol may cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it is advised to wash with plenty of water .

Future Directions

1,4-Diiodobenzene is used in Suzuki reaction and as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes . It is also employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) . This suggests potential future directions for the use of 2,5-Diiodobenzene-1,4-diol in similar applications.

Properties

IUPAC Name

2,5-diiodobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLGDTUOWIFMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594241
Record name 2,5-Diiodobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13064-64-7
Record name 2,5-Diiodobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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